Ethyl 5-[3-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 5-[3-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential biological activities. The compound contains a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[3-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. For instance, the condensation of ethyl 5-aminopyrazole-3-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione in acetic acid leads to the formation of the desired compound . The reaction conditions often include the use of acetic acid or trifluoroacetic acid as solvents, which help in achieving regioselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[3-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 5-[3-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 5-[3-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-difluoromethyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Ethyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Uniqueness
Ethyl 5-[3-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which contribute to its distinct chemical and biological properties. These groups enhance the compound’s lipophilicity, binding affinity, and metabolic stability, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C17H12F5N3O3 |
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Molecular Weight |
401.29 g/mol |
IUPAC Name |
ethyl 5-[3-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C17H12F5N3O3/c1-2-27-15(26)11-8-23-25-13(17(20,21)22)7-12(24-14(11)25)9-4-3-5-10(6-9)28-16(18)19/h3-8,16H,2H2,1H3 |
InChI Key |
IYUAFBKNKXISBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC(=CC=C3)OC(F)F |
Origin of Product |
United States |
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